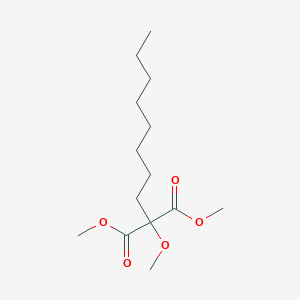
Dimethyl 2-methoxy-2-octylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methoxy-2-octylpropanedioate is an organic compound with the molecular formula C13H24O5 It is a derivative of propanedioic acid, featuring two methoxy groups and an octyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methoxy-2-octylpropanedioate typically involves the esterification of 2-methoxy-2-octylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methoxy-2-octylpropanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Dimethyl 2-methoxy-2-octylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-methoxy-2-octylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and octyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-methoxy-2-pentenedioate: Similar in structure but with a shorter carbon chain.
Dimethyl 2-methoxy-2-propylpropanedioate: Similar in structure but with a different alkyl group.
Uniqueness
Dimethyl 2-methoxy-2-octylpropanedioate is unique due to its longer octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
Molecular Formula |
C14H26O5 |
|---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
dimethyl 2-methoxy-2-octylpropanedioate |
InChI |
InChI=1S/C14H26O5/c1-5-6-7-8-9-10-11-14(19-4,12(15)17-2)13(16)18-3/h5-11H2,1-4H3 |
InChI Key |
UYUKTNFFRVBFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)(C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)
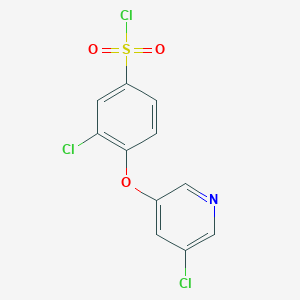

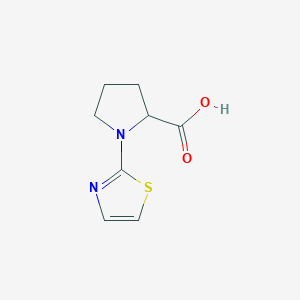
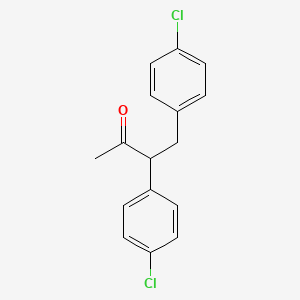
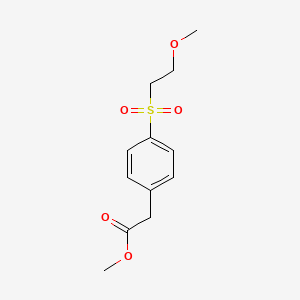
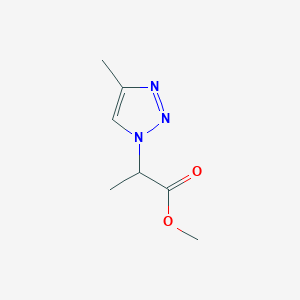

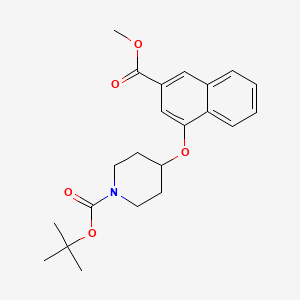

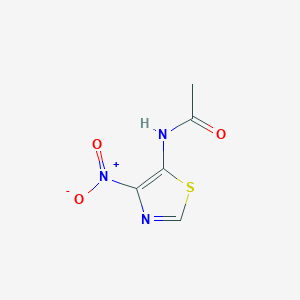
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)

